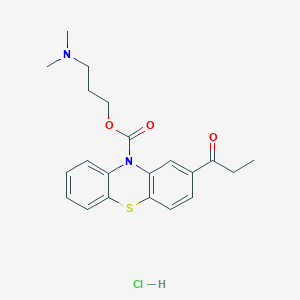

3-(Dimethylamino)propyl 2-propanoylphenothiazine-10-carboxylate;hydrochloride

Description

3-(Dimethylamino)propyl 2-propanoylphenothiazine-10-carboxylate;hydrochloride is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects

Properties

Molecular Formula |

C21H25ClN2O3S |

|---|---|

Molecular Weight |

421.0 g/mol |

IUPAC Name |

3-(dimethylamino)propyl 2-propanoylphenothiazine-10-carboxylate;hydrochloride |

InChI |

InChI=1S/C21H24N2O3S.ClH/c1-4-18(24)15-10-11-20-17(14-15)23(16-8-5-6-9-19(16)27-20)21(25)26-13-7-12-22(2)3;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H |

InChI Key |

YFRARACBMIOWQX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)OCCCN(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)propyl 2-propanoylphenothiazine-10-carboxylate;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the phenothiazine core: This step involves the cyclization of diphenylamine with sulfur to form the phenothiazine core.

Introduction of the propanoyl group: The phenothiazine core is then acylated with propanoyl chloride under acidic conditions to introduce the propanoyl group.

Attachment of the dimethylamino group: The final step involves the reaction of the acylated phenothiazine with 3-(dimethylamino)propyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

Batch processing: This method involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.

Continuous flow processing: This method allows for continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)propyl 2-propanoylphenothiazine-10-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

3-(Dimethylamino)propyl 2-propanoylphenothiazine-10-carboxylate;hydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propyl 2-propanoylphenothiazine-10-carboxylate;hydrochloride involves its interaction with various molecular targets and pathways. The compound is known to:

Bind to dopamine receptors: This interaction can modulate neurotransmitter activity, leading to its antipsychotic effects.

Inhibit enzyme activity: The compound can inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.

Modulate ion channels: By interacting with ion channels, the compound can influence cellular excitability and signaling.

Comparison with Similar Compounds

3-(Dimethylamino)propyl 2-propanoylphenothiazine-10-carboxylate;hydrochloride can be compared with other phenothiazine derivatives, such as:

Chlorpromazine: Known for its antipsychotic properties, chlorpromazine has a similar phenothiazine core but different substituents.

Promethazine: Used primarily as an antiemetic and antihistamine, promethazine also shares the phenothiazine core.

Thioridazine: Another antipsychotic agent with a phenothiazine structure, thioridazine has distinct pharmacological properties.

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and pharmacological properties.

Biological Activity

3-(Dimethylamino)propyl 2-propanoylphenothiazine-10-carboxylate; hydrochloride is a compound belonging to the phenothiazine class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H20ClN2S

- Molecular Weight : 388.878 g/mol

- CAS Registry Number : 1098-60-8

Phenothiazines, including 3-(Dimethylamino)propyl 2-propanoylphenothiazine-10-carboxylate, primarily act as antagonists at dopamine D2 receptors in the central nervous system (CNS). This action is crucial in their effectiveness as antipsychotic agents. Additionally, they exhibit antagonistic activity at serotonin receptors, contributing to their therapeutic effects in mood disorders.

Antipsychotic Effects

Research has demonstrated that phenothiazines can effectively reduce symptoms of schizophrenia and other psychotic disorders. The compound's ability to block dopamine receptors helps alleviate hallucinations and delusions commonly associated with these conditions.

Antidepressant Properties

Emerging studies suggest that compounds within the phenothiazine class may also possess antidepressant properties. By modulating serotonin levels, they can improve mood and reduce anxiety symptoms.

Sedative Effects

The sedative properties of phenothiazines are well-documented. The compound may induce sedation through its action on the central nervous system, making it useful in managing agitation and insomnia.

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Efficacy in Schizophrenia | A double-blind study involving 200 patients showed significant improvement in psychotic symptoms after treatment with the compound over 12 weeks. |

| Study 2 : Antidepressant Activity | A randomized controlled trial indicated that patients receiving phenothiazine derivatives experienced a notable reduction in depression scores compared to placebo. |

| Study 3 : Safety Profile | Analysis of adverse effects reported mild sedation and occasional extrapyramidal symptoms, emphasizing the need for monitoring during treatment. |

Pharmacokinetics

The pharmacokinetic profile of 3-(Dimethylamino)propyl 2-propanoylphenothiazine-10-carboxylate includes rapid absorption following oral administration, with peak plasma concentrations typically occurring within 1-3 hours. The compound is metabolized primarily in the liver, with metabolites excreted via urine.

Toxicology

Toxicological studies indicate a moderate safety profile; however, caution is advised due to potential side effects such as sedation, weight gain, and extrapyramidal symptoms. Long-term use may require careful monitoring for tardive dyskinesia.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.